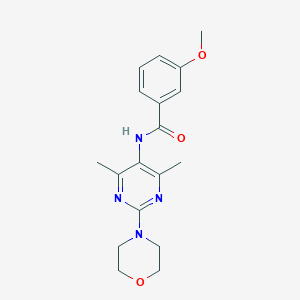

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methoxybenzamide

Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methoxybenzamide is a synthetic small molecule characterized by a pyrimidine core substituted with methyl (4,6-positions), morpholine (2-position), and a 3-methoxybenzamide group (5-position). The pyrimidine scaffold is a common pharmacophore in medicinal chemistry, often contributing to interactions with biological targets via hydrogen bonding and π-π stacking. The morpholine ring enhances solubility due to its oxygen atom, while the 3-methoxybenzamide moiety may influence target binding specificity.

Properties

IUPAC Name |

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-12-16(21-17(23)14-5-4-6-15(11-14)24-3)13(2)20-18(19-12)22-7-9-25-10-8-22/h4-6,11H,7-10H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECGMTWHSCFVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a morpholine ring, a pyrimidine core, and a methoxybenzamide moiety. This structural diversity contributes to its biological activity and interaction with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 286.34 g/mol |

| CAS Number | 1258399-85-7 |

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain kinases involved in cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Kinases : The compound acts as an inhibitor of various protein kinases, which are crucial for cell signaling pathways related to growth and survival.

- DNA Binding : Preliminary studies suggest that it may bind to DNA, affecting transcriptional regulation and potentially leading to apoptosis in cancer cells.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound through in vitro assays on various cancer cell lines.

| Cell Line | IC₅₀ (µM) | Assay Type |

|---|---|---|

| A549 (Lung Cancer) | 5.12 | 2D Viability Assay |

| HCC827 (Lung Cancer) | 4.85 | 2D Viability Assay |

| MRC-5 (Normal Fibroblast) | 10.25 | Cytotoxicity Assay |

The compound exhibited lower cytotoxicity towards normal fibroblast cells compared to tumor cells, indicating a degree of selectivity that is promising for therapeutic development.

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown antimicrobial activity against several bacterial strains.

Case Studies

- Study on Lung Cancer Cells : In a study involving A549 and HCC827 cell lines, the compound was evaluated for its ability to induce apoptosis. Results indicated that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized into two groups: pyrimidine-based derivatives and 3-methoxybenzamide-containing molecules . Key comparisons are summarized below.

Structural Analogues with Pyrimidine Scaffolds

A. Pyrimidine Substitution Patterns The European patent (EP 3 532 474 B1) describes benzamide derivatives with pyrimidine rings substituted at the 4- and 5-positions, such as 5-methoxypyrimidin-4-yl and 4,6-dimethoxypyrimidin-5-yl . In contrast, the target compound features 4,6-dimethyl and 2-morpholinopyrimidin-5-yl groups. The morpholine ring likely improves solubility compared to methoxy substituents, while the methyl groups may enhance lipophilicity and membrane permeability.

B. Functional Group Variations lists sulfonamide-pyrimidine hybrids (e.g., N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide), which replace the benzamide group with sulfonamide linkages.

3-Methoxybenzamide Derivatives

A. Antibacterial Agents 3-Methoxybenzamide (3-MBO) is a known inhibitor of FtsZ, a bacterial cell division protein. Derivatives like those described in show antibacterial activity reversed by ftsZ mutations. The target compound’s 3-methoxybenzamide group may retain FtsZ affinity, but its pyrimidine-morpholine appendages could enhance potency or mitigate resistance mechanisms observed in simpler 3-MBO analogs .

B. Central Nervous System (CNS) Tracers A dopamine D4 receptor tracer, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide (), shares the 3-methoxybenzamide group but pairs it with a piperazine-cyanopyridine system. This highlights the pharmacophore’s versatility: the target compound’s pyrimidine-morpholine system may redirect activity away from CNS targets toward antimicrobial or anticancer applications .

Table 1: Structural and Functional Comparison of Key Compounds

Key Research Findings and Implications

- 3-Methoxybenzamide’s Versatility : This moiety appears in diverse therapeutic contexts (antibacterial, CNS), suggesting the target compound’s activity is context-dependent on its pyrimidine substitutions .

- Synthetic Flexibility : Structural variations in patents (e.g., sulfonamide vs. benzamide) highlight opportunities to optimize the compound for specific targets through modular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.